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Compound of Interest

Compound Name: 3-Chloro-4-nitrophenol

Cat. No.: B188101 Get Quote

Introduction

3-Chloro-4-nitrophenol is an organic compound with the chemical formula C₆H₄ClNO₃.[1] It

serves as a key intermediate in various chemical syntheses. A thorough understanding of its

spectral characteristics is essential for its identification, characterization, and quality control in

research and industrial applications. This technical guide provides a comprehensive overview

of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopic data for 3-Chloro-4-nitrophenol. The document is intended for researchers,

scientists, and professionals in drug development, offering structured data, detailed

experimental protocols, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 3-Chloro-4-
nitrophenol by probing the magnetic properties of its atomic nuclei.

Data Presentation
Table 1: ¹H NMR Spectral Data for 3-Chloro-4-nitrophenol
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Proton Assignment Chemical Shift (δ, ppm) Multiplicity

H-2 8.12 d

H-5 7.25 dd

H-6 7.95 d

-OH Varies br s

Note: Data is representative. Exact chemical shifts and coupling constants can vary based on

solvent and experimental conditions. The hydroxyl proton (-OH) signal is often broad and its

chemical shift is highly dependent on solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectral Data for 3-Chloro-4-nitrophenol

Carbon Assignment Chemical Shift (δ, ppm)

C-1 (-OH) 155.0

C-2 126.5

C-3 (-Cl) 121.0

C-4 (-NO₂) 140.0

C-5 119.5

C-6 128.0

Note: Data is representative and compiled from various spectral databases.[1][2] Solvent:

CDCl₃/DMSO-d₆.[2]

Experimental Protocol
Sample Preparation: A small quantity (approx. 5-20 mg) of 3-Chloro-4-nitrophenol is
dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[2] The solution must

be homogeneous. If suspended particles are present, the sample should be filtered through

a small plug of cotton wool into the NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b188101?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-4-nitrophenol
https://spectrabase.com/compound/J89gV4OnTPw
https://spectrabase.com/compound/J89gV4OnTPw
https://www.benchchem.com/product/b188101?utm_src=pdf-body
https://spectrabase.com/compound/J89gV4OnTPw
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation and Data Acquisition: The NMR tube is placed in the spectrometer's probe.

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio. A standard relaxation delay of 1-2 seconds is typically used between

pulses.

¹³C NMR: A significantly larger number of scans is required due to the low natural

abundance of the ¹³C isotope.[3] Proton decoupling is employed to simplify the spectrum,

resulting in a single peak for each unique carbon atom.[3]

Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to

generate the NMR spectrum. The spectrum is then phased, baseline corrected, and

calibrated using the residual solvent peak or an internal standard like tetramethylsilane

(TMS).
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Workflow for NMR Spectroscopic Analysis.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Data Presentation
Table 3: FTIR Spectral Data for 3-Chloro-4-nitrophenol

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3200 O-H Stretch (broad) Phenolic -OH

3100 - 3000 C-H Stretch Aromatic C-H

1590 - 1450 C=C Stretch Aromatic Ring

1525 - 1515 N-O Asymmetric Stretch Nitro (-NO₂)

1350 - 1340 N-O Symmetric Stretch Nitro (-NO₂)

1270 - 1200 C-O Stretch Phenolic C-O

800 - 600 C-Cl Stretch Aryl Halide

Note: Data is representative. Peak positions and intensities can vary slightly. The spectrum is

often recorded using a KBr-Pellet technique.[1]

Experimental Protocol
Sample Preparation (KBr Pellet Method):

A small amount of solid 3-Chloro-4-nitrophenol (1-2 mg) is ground with approximately

100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder using an agate

mortar and pestle.[3]

The fine powder mixture is transferred to a pellet press.

A vacuum is applied to remove air, and pressure is applied to form a thin, transparent

pellet.
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Instrumentation and Data Acquisition:

A background spectrum of the empty sample holder or a pure KBr pellet is recorded.[3]

The KBr pellet containing the sample is placed in the sample holder of an FTIR

spectrometer.

The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[3] The

background spectrum is automatically subtracted from the sample spectrum by the

instrument's software.

Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption

bands corresponding to the various functional groups in the molecule.
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Workflow for FTIR Spectroscopic Analysis.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for analyzing compounds with conjugated systems, such as aromatic

rings.

Data Presentation
Table 4: UV-Vis Spectral Data for 3-Chloro-4-nitrophenol

Solvent λmax (nm) Conditions

Methanol ~300 - 320 Neutral

Methanol ~400 Basic

Note: The absorption maximum (λmax) is highly sensitive to the solvent and pH. In basic

conditions, the phenolic proton is removed to form the 4-nitrophenolate ion, which has a more

extended conjugated system, causing a bathochromic (red) shift in the absorption maximum to

around 400 nm.[4][5][6]

Experimental Protocol
Sample Preparation:

A stock solution of 3-Chloro-4-nitrophenol is prepared by accurately weighing a small

amount of the compound and dissolving it in a precise volume of a suitable UV-grade

solvent (e.g., methanol, ethanol, or water).[4]

The stock solution is then diluted to an appropriate concentration (typically in the

micromolar range) to ensure the absorbance reading is within the linear range of the

instrument (usually 0.1 - 1.0).

Instrumentation and Data Acquisition:

A pair of matched cuvettes (typically quartz) are cleaned and rinsed with the solvent.
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One cuvette is filled with the pure solvent to be used as a reference (blank). The other is

filled with the sample solution.

The spectrophotometer is zeroed using the blank cuvette.

The absorbance of the sample solution is measured over a specific wavelength range

(e.g., 200-600 nm).

Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The

wavelength of maximum absorbance (λmax) is identified from the plot.
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Workflow for UV-Vis Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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